Synthetic Utility: 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole as a Superior Building Block for Cross-Coupling
5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole exhibits superior performance in Suzuki-Miyaura cross-coupling reactions compared to iodopyrazole analogs. In a direct comparison of halogenated aminopyrazoles, bromo and chloro derivatives demonstrated significantly reduced propensity for undesired dehalogenation side reactions relative to iodo derivatives, leading to higher yields of coupled products [1]. This class-level inference is supported by mechanistic studies showing that the C-Br bond offers an optimal balance between reactivity and stability under Pd-catalyzed conditions.
| Evidence Dimension | Propensity for dehalogenation side reaction in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Reduced dehalogenation (qualitative superiority over iodo analogs) |
| Comparator Or Baseline | Iodopyrazole derivatives (higher dehalogenation propensity) |
| Quantified Difference | Qualitative observation: Br and Cl derivatives superior to iodo derivatives due to reduced dehalogenation [1] |
| Conditions | Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles with aryl/heteroaryl boronic acids, Pd catalysis |
Why This Matters
This advantage translates to higher yields and cleaner reaction profiles in synthetic campaigns, reducing purification burden and improving overall efficiency.
- [1] Jedinák, L.; Zátopková, R.; Zemánková, H.; Šustková, A.; Cankař, P. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal Contribution, 2016. View Source
